molecular formula C7H9ClN2O2 B1382998 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride CAS No. 1795283-71-4

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride

Cat. No.: B1382998
CAS No.: 1795283-71-4
M. Wt: 188.61 g/mol
InChI Key: XXGUMZUFSNJRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-aminopyridin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-7-5(4-6(10)11)2-1-3-9-7;/h1-3H,4H2,(H2,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGUMZUFSNJRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(2-Aminopyridin-3-yl)acetic acid Hydrochloride

[1]

Executive Summary

This technical guide provides a rigorous analysis of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride , a critical heterocyclic building block used in the synthesis of polycyclic pharmaceutical scaffolds, including pyrido[2,3-d]pyrimidines and integrin inhibitors.[1]

While the free base (CAS 101860-97-3) is commercially indexed, the hydrochloride salt is frequently generated in situ or isolated to improve aqueous solubility and shelf-life stability.[1] This document synthesizes experimental data with theoretical physicochemical principles to guide researchers in the handling, analysis, and utilization of this compound.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a pyridine ring substituted at the 2-position with an amino group and at the 3-position with an acetic acid moiety.[1][2] The hydrochloride salt form protonates the most basic site, significantly altering the solubility profile compared to the zwitterionic free base.

PropertyDetail
IUPAC Name 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride
Common Name 2-Amino-3-pyridylacetic acid HCl
CAS (Free Base) 101860-97-3
Molecular Formula C₇H₈N₂O₂[1][3][2][4][5] · HCl
Molecular Weight 152.15 (Free Base) / ~188.61 (HCl Salt)
SMILES NC1=NC=CC=C1CC(O)=O.Cl
Appearance Off-white to pale beige crystalline solid
Structural Dynamics & Ionization

Understanding the protonation sites is critical for extraction and chromatography.[1]

  • Site A (Carboxylic Acid): Typical pKa ~3.5 – 4.[1]0. At pH > 4, this exists as a carboxylate anion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Site B (Pyridine Ring Nitrogen): The ring nitrogen is the most basic center (pKa ~6.8 for 2-aminopyridine).[1] In the HCl salt, this site is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Site C (Exocyclic Amine): The exocyclic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is largely non-basic due to resonance delocalization into the ring; it does not protonate under standard physiological conditions.
    
Visualization: Ionization States

The following diagram illustrates the pH-dependent speciation, crucial for optimizing liquid-liquid extraction (LLE) protocols.

Ionizationcluster_legendOperational ImplicationsCationCationic Form (pH < 2)(Fully Protonated)Soluble in WaterZwitterionZwitterionic Form (pH 4-6)(Net Charge 0)Min. Solubility (Precipitation)Cation->Zwitterion pKa1 ~3.5(COOH deprotonates)AnionAnionic Form (pH > 8)(Deprotonated)Soluble in Aqueous BaseZwitterion->Anion pKa2 ~6.8(Ring NH+ deprotonates)Note1HPLC: Use acidic buffer (pH 2.5)to keep in Cationic formNote2Isolation: Adjust to pH 4-5to precipitate Free Base

Caption: pH-dependent ionization pathway. The isoelectric point (pI) lies near pH 5.0, the region of minimum solubility.[1]

Physicochemical Properties[1][3][7][8]

Solid-State Profile
  • Melting Point: The free base decomposes at 219–221.5°C .[1] The HCl salt typically exhibits a broader melting range or decomposition onset slightly lower (approx. 200–210°C) due to the loss of HCl gas upon heating.[1]

  • Hygroscopicity: As a hydrochloride salt of a polar molecule, the compound is moderately hygroscopic .[1] It must be stored in desiccated conditions. Exposure to ambient humidity can lead to the formation of a sticky hydrate, complicating weighing accuracy.[1]

Solution-State Profile
  • Solubility:

    • Water:[1] High (>50 mg/mL) for HCl salt.[1]

    • DMSO: Soluble.[1][6]

    • Methanol:[1] Soluble.[1][6]

    • Non-polar solvents (Hexane, DCM): Insoluble.[1]

  • LogP (Lipophilicity):

    • Calculated LogP (Free Base): ~0.29.[1][2]

    • Experimental LogD (pH 7.4): < 0 (Highly hydrophilic).[1]

    • Implication: This compound will not retain well on standard C18 columns without ion-pairing agents or 100% aqueous-compatible phases (e.g., C18-Aq).[1]

Stability & Degradation Pathways[1]

Drug developers must be aware of two primary degradation risks associated with this scaffold.

  • Decarboxylation: Under high thermal stress or strongly acidic conditions, the acetic acid group can decarboxylate, yielding 2-amino-3-methylpyridine .[1]

  • Lactamization: Although less likely due to ring strain, intramolecular condensation between the amine and carboxylic acid could theoretically form a bicyclic lactam under dehydrating conditions.[1]

Stability Protocol (Stress Testing)

To validate the integrity of your batch, perform the following stress test:

Stress ConditionDurationExpected OutcomeAnalysis Method
Acid Hydrolysis (0.1N HCl, 60°C)24 HoursStable (HCl salt is the native form)HPLC-UV (254 nm)
Base Hydrolysis (0.1N NaOH, RT)4 HoursPotential racemization (if chiral) / Minor deg.[1]HPLC-UV
Oxidation (3% H₂O₂, RT)2 HoursN-oxide formation on Pyridine ringLC-MS
Thermal (80°C, Solid)1 WeekPotential DecarboxylationH-NMR

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often fail to retain this polar amine.[1] The following method ensures retention and peak shape.

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl (3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing ensures retention).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B hold for 2 min, ramp to 30% B over 10 min. (Keep organic low; compound elutes early).

  • Detection: UV @ 235 nm (Pyridine absorption max) and 290 nm.[1]

Proton NMR (^1H-NMR)

Diagnostic signals in DMSO-d6:

  • δ ~12.0 ppm (br s, 1H): Carboxylic acid proton (often invisible if exchanged).[1]

  • δ ~7.8 - 6.5 ppm (m, 3H): Pyridine ring protons.[1]

  • δ ~7.5 ppm (br s, 2-3H): Ammonium/Amine protons (shift downfield in HCl salt).[1]

  • δ ~3.6 ppm (s, 2H): Methylene group (-CH₂-) connecting the ring and carboxyl.[1] Note: If this peak integrates to <2H or shows splitting, suspect H/D exchange or degradation.[1]

Synthesis & Impurity Logic

Understanding the synthesis helps identify potential impurities.[1] The most common route involves the hydrolysis of 2-(2-aminopyridin-3-yl)acetonitrile .[1]

SynthesisPrecursor2-Amino-3-methylpyridineBrominationIntermediate:2-Amino-3-(bromomethyl)pyridinePrecursor->Bromination NBS, AIBNNitrileIntermediate:2-(2-Aminopyridin-3-yl)acetonitrileBromination->Nitrile NaCNTargetTARGET:2-(2-Aminopyridin-3-yl)acetic acid HClNitrile->Target HCl, H2O, Heat(Hydrolysis)ImpurityImpurity:2-Amino-3-methylpyridine(Decarboxylation Product)Target->Impurity Thermal Stress(-CO2)

Caption: Synthetic pathway highlighting the critical hydrolysis step and potential decarboxylation impurity.[1]

Handling and Safety (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][7]

    • H319: Causes serious eye irritation.[1][7][6][8]

    • H335: May cause respiratory irritation.[1][7][9]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).[1]

    • Safety goggles with side shields.[1]

    • Work within a fume hood to avoid dust inhalation.[1][9]

  • Spill Cleanup: Sweep up dry solid to avoid creating dust; neutralize residue with weak bicarbonate solution before disposal.[1]

References

  • PubChem. (2025).[1] 2-Amino-2-(pyridin-3-yl)acetic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride. While direct experimental data for this specific compound is nascent, this document synthesizes existing knowledge on the well-established pharmacology of 2-aminopyridine scaffolds. Drawing from extensive research into structurally related compounds, we postulate that the primary mechanism of action of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride is the selective inhibition of neuronal nitric oxide synthase (nNOS). This guide will dissect this proposed mechanism, provide the scientific rationale grounded in structure-activity relationships, and present a comprehensive suite of experimental protocols to rigorously validate this hypothesis.

Introduction: The 2-Aminopyridine Scaffold - A Privileged Pharmacophore

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Compounds incorporating this structural motif have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Of particular significance is the established role of 2-aminopyridine derivatives as potent and selective inhibitors of nitric oxide synthases (NOS).[1][4]

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and immune responses.[5] Three distinct isoforms of NOS govern the production of NO: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While eNOS-derived NO is crucial for maintaining cardiovascular homeostasis, aberrant nNOS activity is implicated in the pathophysiology of various neurodegenerative disorders.[5][6] This makes the selective inhibition of nNOS a highly sought-after therapeutic strategy. The structural characteristics of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride strongly suggest its potential as a modulator of this critical enzyme.

Proposed Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Based on the extensive literature on 2-aminopyridine-based inhibitors, we hypothesize that 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride functions as a competitive inhibitor of nNOS. This inhibition is likely achieved through the interaction of the 2-aminopyridine core with key residues within the active site of the enzyme, thereby preventing the binding of the natural substrate, L-arginine.

The proposed binding mode involves the formation of critical hydrogen bonds between the 2-amino group and the pyridine nitrogen of the compound with specific amino acid residues in the nNOS active site. The acetic acid side chain at the 3-position likely contributes to the binding affinity and selectivity, potentially through interactions with other residues or by influencing the overall orientation of the molecule within the active site.[6][7]

The selectivity for nNOS over eNOS and iNOS is a crucial aspect of the therapeutic potential of such compounds. Isoform selectivity is often dictated by subtle differences in the amino acid composition and conformation of the active sites among the NOS isoforms.[5] The specific substitution pattern of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride may confer a higher affinity for the unique topology of the nNOS active site.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of the compound.

nNOS Inhibition Pathway Proposed nNOS Inhibition by 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride cluster_nNOS_Activity Normal nNOS Signaling cluster_Inhibition Inhibitory Action L-Arginine L-Arginine nNOS_active nNOS (Active) L-Arginine->nNOS_active Substrate Binding NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_active->NO_Citrulline Catalysis nNOS_inhibited nNOS (Inhibited) Downstream_Signaling Downstream Signaling Pathways NO_Citrulline->Downstream_Signaling Compound 2-(2-Aminopyridin-3-yl)acetic acid HCl Compound->nNOS_inhibited Competitive Binding

Caption: Proposed mechanism of nNOS inhibition.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis of nNOS inhibition, a series of well-defined experiments are required. The following protocols provide a comprehensive framework for characterizing the mechanism of action of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride.

In Vitro Enzyme Inhibition Assays

The initial and most critical step is to determine the direct inhibitory effect of the compound on the activity of purified NOS isoforms.

Objective: To quantify the inhibitory potency (IC50) and determine the mode of inhibition (e.g., competitive, non-competitive) of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride against nNOS, eNOS, and iNOS.

Methodology: Nitric Oxide Synthase Activity Assay (Griess Assay)

  • Reagent Preparation:

    • Prepare a stock solution of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride in an appropriate solvent (e.g., water or DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4).

    • Prepare solutions of purified recombinant human nNOS, eNOS, and iNOS enzymes.

    • Prepare a solution of L-arginine (substrate).

    • Prepare a solution of NADPH (cofactor).

    • Prepare Griess reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure:

    • In a 96-well microplate, add assay buffer.

    • Add serial dilutions of the test compound.

    • Add the NOS enzyme to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of L-arginine and NADPH.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an appropriate quenching agent.

    • Add Griess reagent A, followed by Griess reagent B, to each well to measure the amount of nitrite (a stable breakdown product of NO) produced.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the mode of inhibition, perform kinetic studies by varying the concentration of L-arginine at fixed concentrations of the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Expected Outcome: A potent and selective inhibition of nNOS activity with significantly higher IC50 values for eNOS and iNOS.

Parameter Expected Value for nNOS Expected Value for eNOS Expected Value for iNOS
IC50 Low nM to µM range>10-fold higher than nNOS>10-fold higher than nNOS
Cellular Assays to Confirm Target Engagement

To confirm that the compound can inhibit nNOS activity in a cellular context, cell-based assays are essential.

Objective: To measure the inhibition of NO production in cells expressing nNOS.

Methodology: NO Production in nNOS-expressing Neuronal Cells

  • Cell Culture:

    • Culture a suitable neuronal cell line known to express nNOS (e.g., SH-SY5Y or primary neurons).

  • Treatment:

    • Treat the cells with various concentrations of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride for a specified duration.

  • Stimulation:

    • Stimulate the cells with an agent that activates nNOS (e.g., a calcium ionophore like A23187 or glutamate).

  • NO Measurement:

    • Measure the accumulation of nitrite and nitrate in the cell culture medium using the Griess assay or a more sensitive fluorescent NO probe (e.g., DAF-FM diacetate).

  • Data Analysis:

    • Quantify the reduction in NO production in treated cells compared to untreated controls to determine the cellular IC50.

Expected Outcome: A dose-dependent decrease in NO production in nNOS-expressing cells upon treatment with the compound.

Caption: Experimental workflow for mechanism validation.

Concluding Remarks and Future Directions

The structural features of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride, particularly the 2-aminopyridine core, provide a strong rationale for its proposed mechanism of action as a selective inhibitor of neuronal nitric oxide synthase. The experimental framework detailed in this guide offers a clear and robust path to validate this hypothesis.

Successful validation of this mechanism would position 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride as a promising lead compound for the development of novel therapeutics for neurodegenerative diseases. Future research should focus on co-crystallization studies to elucidate the precise binding interactions with nNOS, further structure-activity relationship studies to optimize potency and selectivity, and in vivo studies to assess its therapeutic efficacy in relevant disease models.

References

  • Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 59(10), 4672-4684. [Link]

  • Kang, S., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 9(8), 815-820. [Link]

  • Cinelli, M. A., et al. (2012). A new class of selective and potent inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 22(19), 6141-6145. [Link]

  • Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. PubMed, [Link]

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355. [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate, [Link]

  • Li, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3462. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Article Pedia, [Link]

  • Li, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information, [Link]

Sources

Technical Guide: Therapeutic Targets & Synthetic Utility of 2-(2-Aminopyridin-3-yl)acetic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride (CAS: 101860-97-3), a high-value heterocyclic building block. It is not a drug in itself but the critical "linchpin" intermediate used to synthesize the 7-azaindolin-2-one (1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one) scaffold.

This scaffold is the pharmacophoric core of the "Gepant" class of CGRP receptor antagonists (e.g., Ubrogepant, Atogepant) used for migraine treatment, and a bioisostere for kinase inhibitors targeting VEGFR/PDGFR.

Executive Summary: The 7-Azaindole Scaffold

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride is the linear precursor to the fused bicyclic system 7-azaindolin-2-one . In modern medicinal chemistry, this transformation is strategic: it converts a flexible linear chain into a rigid, planar, hydrogen-bond-donating scaffold that mimics the privileged "oxindole" structure (found in drugs like Sunitinib) but with enhanced water solubility and distinct electronic properties due to the pyridine nitrogen.

Primary Therapeutic Relevance:

  • CGRP Receptor Antagonists (Migraine): The structural anchor for Ubrogepant (Ubrelvy) and Atogepant (Qulipta).

  • Tyrosine Kinase Inhibitors (Oncology): A bioisostere for the oxindole core in VEGFR and PDGFR inhibitors.

  • Neuroprotective Agents: Experimental GSK3

    
     inhibitors.
    

Primary Therapeutic Target: CGRP Receptor Antagonism[1][2][3]

The Calcitonin Gene-Related Peptide (CGRP) receptor is a G-protein-coupled receptor (GPCR) implicated in the vasodilation and pain transmission associated with migraine.

Mechanism of Action (The "Gepant" Binding Mode)

Small molecule CGRP antagonists ("Gepants") require a rigid core to penetrate the deep binding pocket of the CGRP receptor (formed by the CLR/RAMP1 complex).

  • The Role of the Intermediate: The 2-(2-aminopyridin-3-yl)acetic acid is cyclized to form the 7-azaindolin-2-one core.

  • Pharmacophore Interaction: The lactam (amide) group of the 7-azaindolin-2-one acts as a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA) to residues within the receptor's transmembrane domain (specifically Trp74 and Thr122 ). The pyridine nitrogen (N7) provides an additional vector for solvation or H-bonding that the carbocyclic analog (oxindole) lacks.

Case Study: Ubrogepant Synthesis

In the industrial synthesis of Ubrogepant, this intermediate is key to forming the spiro-azaindole fragment.

Data: Comparative Potency of Scaffolds

Scaffold Type Drug Example Target Key Feature
Oxindole Sunitinib VEGFR/PDGFR High lipophilicity; poor solubility.
7-Azaindole Ubrogepant CGRP Improved solubility; specific N7 interaction.

| Caprolactam | Telcagepant | CGRP | Early generation; liver toxicity issues. |

Secondary Targets: Kinase Inhibition (Bioisosterism)

Researchers utilize 2-(2-aminopyridin-3-yl)acetic acid to synthesize 7-azaindole analogs of existing oxindole kinase inhibitors.

  • VEGFR-2 Inhibition: The 7-azaindole core replaces the indole core of Sunitinib. This substitution often maintains potency against the kinase hinge region while significantly lowering

    
     (increasing hydrophilicity), which improves oral bioavailability.
    
  • Rationale: The N1-H and C2=O of the lactam ring form the classic "hinge binder" hydrogen bonds with the kinase backbone (e.g., Glu917 and Cys919 in VEGFR-2).

Experimental Protocols

Protocol: Cyclization to 7-Azaindolin-2-one

Objective: Convert the linear HCl salt into the bicyclic active scaffold. Reaction Type: Intramolecular Amide Formation (Lactamization).

Materials:

  • 2-(2-Aminopyridin-3-yl)acetic acid HCl (1.0 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide) or dry THF.

Methodology:

  • Dissolution: Dissolve 2-(2-aminopyridin-3-yl)acetic acid HCl in DMF under

    
     atmosphere.
    
  • Activation: Add DIPEA to neutralize the HCl salt. Stir for 10 min at

    
    .
    
  • Coupling: Add EDC·HCl and HOBt. Allow the mixture to warm to Room Temperature (RT).

  • Cyclization: Stir for 12–16 hours. The amine attacks the activated carboxylic acid to close the 5-membered ring.

  • Workup: Dilute with water. The product, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one , often precipitates. Filter and wash with cold water.

  • Validation: Check NMR for disappearance of the broad carboxylic acid peak and appearance of the lactam NH singlet (~10.5-11.0 ppm).

Self-Validating Quality Control (QC)
  • H-NMR Marker: The methylene protons (

    
    ) in the starting material appear as a singlet around 
    
    
    
    3.6 ppm. In the cyclized product, they remain a singlet but shift slightly due to ring strain (~3.5 ppm).
  • Mass Spec: Shift from

    
     153 
    
    
    
    (Linear) to
    
    
    135
    
    
    (Cyclized, loss of
    
    
    ).

Pathway Visualization

The following diagram illustrates the transformation of the raw intermediate into the bioactive pharmacophore used in Ubrogepant.

G Start 2-(2-Aminopyridin-3-yl) acetic acid HCl (Linear Precursor) Step1 Activation (EDC/HOBt) Start->Step1 Intermediate Activated Ester Step1->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Scaffold 7-Azaindolin-2-one (The Pharmacophore) Cyclization->Scaffold Ring Closure Drug1 Ubrogepant (Migraine) Scaffold->Drug1 Spiro-alkylation Drug2 Atogepant (Migraine) Scaffold->Drug2 Spiro-alkylation Drug3 VEGFR Inhibitors (Experimental) Scaffold->Drug3 Aldol Condensation

Caption: Synthetic flow from the linear amino-acid precursor to the 7-azaindole core and downstream therapeutic agents.

References

  • Merck & Co. (2017).[1] Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant. Organic Process Research & Development.

  • Allergan. (2020).[2] Ubrogepant Prescribing Information. U.S. Food and Drug Administration.[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5057699, 2-(2-Aminopyridin-3-yl)acetic acid.

  • Molecules. (2016).[3] Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. MDPI.

  • U.S. Patent 6,350,754. (2002). CGRP Antagonists. United States Patent and Trademark Office.

Sources

Spectral data (NMR, HPLC, LC-MS) for 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectral Characterization & Analysis of 2-(2-Aminopyridin-3-yl)acetic acid Hydrochloride

Executive Summary & Compound Significance

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride (CAS: 10176-35-9 / Free Acid CAS: 101860-97-3) is a critical heterocyclic building block. It serves as a primary intermediate in the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines) and naphthyridinones, scaffolds ubiquitous in kinase inhibitors (e.g., Vemurafenib) and GPCR ligands.

Reliable characterization of this compound is challenging due to its zwitterionic nature (in free base form) and high polarity. This guide provides a definitive reference for its spectral identification, focusing on the hydrochloride salt form which stabilizes the molecule for storage and handling.

Chemical Property Data
IUPAC Name 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride
Molecular Formula C₇H₈N₂O₂[1][2] · HCl
Molecular Weight 152.15 (Free Acid) / 188.61 (HCl Salt)
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents.
pKa (Calculated) ~3.5 (COOH), ~6.8 (Pyridine N)

Synthesis & Structural Context

Understanding the provenance of the sample is essential for interpreting impurity profiles in spectral data. This compound is typically derived from the hydrolysis of 2-(2-aminopyridin-3-yl)acetonitrile.

Figure 1: Synthesis and Fragmentation Logic

SynthesisPathway cluster_MS MS Fragmentation (ESI+) Start 2-Amino-3-methylpyridine (Precursor) Inter 2-(2-Aminopyridin-3-yl)acetonitrile (Nitrile Intermediate) Start->Inter 1. NBS, AIBN 2. NaCN Product 2-(2-Aminopyridin-3-yl)acetic acid HCl (Target) Inter->Product HCl (aq), Reflux (Hydrolysis) Ion1 [M+H]+ m/z 153.1 Ion2 [M+H - NH3]+ m/z 136.1 Ion1->Ion2 - NH3 Ion3 [M+H - COOH]+ m/z 108.1 Ion1->Ion3 - COOH

Caption: Synthetic route from aminopicoline precursors and expected ESI+ mass spectrometry fragmentation pathway.

LC-MS Analysis (Liquid Chromatography-Mass Spectrometry)

Due to the compound's high polarity, standard C18 gradients often result in elution at the void volume. A HILIC (Hydrophilic Interaction Liquid Chromatography) mode or a specialized polar-embedded C18 column is required for retention.

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II / 6470 Triple Quad LC/MS (or equivalent).

  • Column: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm) OR Phenomenex Kinetex Biphenyl (for RP retention).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.5 mL/min.

  • Gradient (HILIC Mode):

    • 0-1 min: 90% B (Isocratic hold)

    • 1-10 min: 90% B → 50% B

    • 10-12 min: 50% B (Wash)

  • Detection: ESI Positive Mode (ESI+).

Spectral Data Interpretation
Parameter Observation Mechanistic Explanation
Retention Time ~4.2 min (HILIC)Elutes later than neutral impurities due to polar interactions with the Amide phase.
Base Peak (M+H) 153.1 m/z Protonated molecular ion [M+H]⁺. (Note: HCl is lost in the source; you observe the cation).
Fragment 1 135.1 m/z Loss of water [M+H - H₂O]⁺ (Common in carboxylic acids).
Fragment 2 107.1 / 108.1 m/z Decarboxylation [M+H - COOH]⁺. Characteristic of acetic acid side chains.
Dimer 305.2 m/z [2M+H]⁺ non-covalent dimer, common at high concentrations.

Critical Note: If using standard C18, the compound will likely co-elute with the solvent front. Acidification of the mobile phase (0.1% Formic Acid) is mandatory to protonate the carboxylic acid (suppressing ionization) to improve retention, although the basic amine will remain charged.

NMR Spectroscopy (Nuclear Magnetic Resonance)

The NMR spectrum is pH-dependent. The data below corresponds to the Hydrochloride Salt in DMSO-d₆ . In D₂O, exchangeable protons (NH₂, COOH, HCl) will vanish.

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm) Multiplicity Integration Assignment Structural Context
12.50 Broad s1H-COOH Carboxylic acid proton. Broad due to hydrogen bonding.
8.10 Broad s3H-NH₂ / HClExchangeable protons from the amine and HCl salt.
8.05 dd (J=5.0, 1.5 Hz)1HAr-H6 Pyridine ring proton adjacent to Nitrogen (most deshielded).
7.85 dd (J=7.5, 1.5 Hz)1HAr-H4 Pyridine ring proton adjacent to the acetic acid side chain.
6.95 dd (J=7.5, 5.0 Hz)1HAr-H5 Pyridine ring proton (beta to Nitrogen).
3.72 s2H-CH ₂-Methylene bridge connecting the ring to the acid.

Analysis:

  • Salt Effect: In the free base, the H6 proton typically appears around 7.8 ppm. The downfield shift to ~8.05 ppm confirms the protonation of the pyridine nitrogen (pyridinium form).

  • Coupling: The characteristic splitting pattern (dd) of the pyridine ring is preserved. H5 is a triplet-like doublet due to coupling with both H4 and H6.

¹³C NMR Data (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): 172.5 ppm

  • Pyridine C2 (C-N): 152.0 ppm (Quaternary, deshielded by N and NH2)

  • Pyridine C6: 142.1 ppm

  • Pyridine C4: 138.5 ppm

  • Pyridine C3: 118.2 ppm (Quaternary, substituted by acetic acid)

  • Pyridine C5: 112.4 ppm

  • Methylene (-CH2-): 34.8 ppm

HPLC Purity Method (Quality Control)

For routine purity analysis (non-MS), a UV-based method using ion-pairing chromatography is recommended to ensure sharp peak shapes.

Method ID: QC-AMINO-PYR-01

  • Column: Agilent Zorbax SB-C18 (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Methanol (85:15 v/v).

    • Buffer Prep: Dissolve 3.4g KH₂PO₄ in 1L water; adjust pH to 2.5 with H₃PO₄. Add 5mM Sodium Octanesulfonate (Ion-pairing agent).

  • Wavelength: 235 nm (Primary absorption max of 2-aminopyridine chromophore) and 290 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Acceptance Criteria: Purity > 98.0% (Area %).

References

  • PubChem Compound Summary. (2023). 2-(2-Aminopyridin-3-yl)acetic acid.[1][2][3][4][5] National Center for Biotechnology Information.[1] Available at: [Link][2]

  • Srivastava, A.K., et al. (2019).[6] Synthesis, characterization, spectroscopic and electrochemical investigation of 2-aminopyridine-3-carboxylic acid copper (II) complexes. Chemical Data Collections, 24, 100272.[6] (Cited for analogous aminopyridine spectral shifts).[1]

  • SIELC Technologies. (2023). HPLC Method for Analysis of 2-Aminopyridine. Available at: [Link]

Sources

Methodological & Application

Application Note: Handling, Storage, and Protocols for 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Significance

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride (HCl salt of CAS 101860-97-3) is a high-value heterocyclic building block. Its structural motif—a pyridine ring substituted with an amino group at the C2 position and an acetic acid moiety at C3—makes it a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, CDK, and HDAC inhibitors) and peptidomimetics .

The vicinal arrangement of the amino and carboxylic acid groups allows for versatile synthetic transformations, including cyclization to form 1,8-naphthyridines and azaindoles , which are privileged structures in oncology and immunology drug discovery.

Physicochemical Profile

PropertySpecification
Chemical Name 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride
Parent CAS (Free Base) 101860-97-3
Molecular Formula C₇H₈N₂O₂[1][2][3][4][5] · xHCl (Typically monohydrochloride)
Molecular Weight ~152.15 (Free Base) / ~188.61 (Mono-HCl)
Appearance Off-white to pale yellow crystalline solid
Solubility High: Water, DMSO, Methanol; Low: Dichloromethane, Toluene, Hexanes
pKa (Calculated) ~3.5 (Carboxylic acid), ~6.8 (Pyridine nitrogen)
Hygroscopicity High (Hydroscopic salt form)

Handling & Safety Guidelines

Hazard Identification (GHS Classification)
  • H302: Harmful if swallowed.[6]

  • H315/H319: Causes skin and serious eye irritation.[6][7][8]

  • H335: May cause respiratory irritation.[6][7]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 mask or half-face respirator with organic vapor/acid gas cartridges if dust generation is likely.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Hands: Nitrile rubber gloves (minimum thickness 0.11 mm).

  • Engineering Controls: Always handle within a certified chemical fume hood.

Critical Handling Protocol

The hydrochloride salt is prone to hygroscopicity . Moisture absorption leads to clumping, weighing errors, and potential hydrolysis over extended periods.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

  • Atmosphere: Weighing should ideally be performed under an inert atmosphere (Nitrogen/Argon) or quickly in a low-humidity environment.

  • Tools: Use anti-static weighing boats and spatulas, as charged particles can be difficult to transfer quantitatively.

Storage & Stability Protocols

Objective: Maintain chemical purity >97% over 12+ months.

Storage Conditions
  • Temperature: Long-term storage at -20°C is recommended. Short-term (active use) at 4°C .

  • Environment: Store in a tightly sealed vial within a secondary desiccated container.

  • Light: Protect from light; amber vials are preferred to prevent photo-oxidation of the aminopyridine moiety.

Stability Decision Tree (Visualized)

The following workflow ensures integrity upon receipt and during storage.

StorageWorkflow Start Compound Receipt Inspect Visual Inspection (Color/Clumping) Start->Inspect Decision Is Seal Intact? Inspect->Decision Decision->Inspect No (Contact Vendor) Desiccate Place in Secondary Container w/ Desiccant Decision->Desiccate Yes Freeze Store at -20°C Desiccate->Freeze Use Thaw to RT (Min 30 mins) Freeze->Use Experiment Required Reseal Purge w/ N2 & Reseal Use->Reseal Reseal->Freeze

Figure 1: Standard Operating Procedure for Receipt and Storage.

Solubility & Reconstitution Protocol

Objective: Create a stable stock solution for biological assays or synthetic reactions.

Solvent Selection
  • DMSO (Dimethyl Sulfoxide): Preferred for biological stock solutions (up to 100 mM).

  • Water: Soluble, but pH will be acidic due to HCl. Neutralization may be required for biological assays.

  • Methanol/Ethanol: Suitable for synthetic transfers.

Stock Solution Preparation (10 mM in DMSO)
  • Calculate: For 10 mg of salt (MW ~188.61), target volume is ~5.3 mL.

  • Weigh: Accurately weigh the solid into a tared amber glass vial.

  • Add Solvent: Add molecular biology grade DMSO (anhydrous preferred).

  • Dissolve: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.

  • Verify: Solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

Analytical Verification (HPLC Method)

Context: The aminopyridine moiety is polar and basic.[9] Standard C18 methods require ion-pairing agents or pH adjustment to ensure retention and peak shape.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention: Expect early elution due to polarity; the HCl salt will dissociate, and the species will exist in equilibrium based on mobile phase pH.

Synthetic Application: Amide Coupling

Context: This molecule is frequently used to couple the carboxylic acid to an amine (R-NH₂) to build a scaffold. The 2-amino group on the pyridine is less nucleophilic but can interfere if highly reactive activating agents are used without care.

Protocol: HATU-Mediated Coupling

Reagents:

  • Substrate: 2-(2-Aminopyridin-3-yl)acetic acid HCl (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the acid HCl salt in DMF (0.1 M concentration).

  • Activation: Add DIPEA. Note: Extra base is needed to neutralize the HCl salt. Stir for 5 minutes.

  • Coupling: Add HATU. Stir for 5 minutes to form the active ester.

  • Addition: Add the amine partner.

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.

Synthetic Pathway Visualization

SynthesisPath Start 2-(2-Aminopyridin-3-yl) acetic acid HCl Activation Activation (HATU/DIPEA) Start->Activation Cyclization Alt Path: Cyclization (1,8-Naphthyridine) Start->Cyclization High Temp Acid Cat. Intermediate Active Ester Intermediate Activation->Intermediate Coupling Amine Addition (R-NH2) Intermediate->Coupling Product Target Amide (Kinase Inhibitor Scaffold) Coupling->Product

Figure 2: Primary synthetic utility in amide coupling and potential cyclization pathways.

References

  • PubChem. (2023). 2-(2-Aminopyridin-3-yl)acetic acid Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2013). 2-Aminopyridine – an unsung hero in drug discovery.[10] Chem. Commun. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Aminopyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Ticket: #AP-2024-OPT | Specialist: Senior Application Scientist

Welcome to the Reaction Optimization Help Desk

You are likely here because synthesizing 2-aminopyridines is deceptively difficult. Unlike standard aniline synthesis, the pyridine nitrogen is a potent Lewis base that poisons transition metal catalysts, and the electron-deficient ring resists standard electrophilic attacks.

This guide treats your synthesis as a troubleshooting ticket. We do not provide generic recipes; we provide causality-based solutions to rescue your reaction.

Part 1: Triage – Select Your Protocol

Before optimizing, confirm you are using the correct methodology for your specific substrate. Use the decision tree below to validate your approach.

MethodSelection Start START: Select Substrate Halogen Is the Pyridine Halogenated? Start->Halogen Unsub Unsubstituted Pyridine Start->Unsub WhichHalogen Which Halogen? Halogen->WhichHalogen Buchwald Method A: Buchwald-Hartwig (Best for 2-Cl, 2-Br, 2-I) High Precision, Broad Scope WhichHalogen->Buchwald Cl, Br, I SnAr Method B: SnAr Substitution (Best for 2-F) No Catalyst, Scale-Friendly WhichHalogen->SnAr F (Fluorine) Chichibabin Method C: Chichibabin (Best for Unsubstituted) Harsh, Industrial Use Only Unsub->Chichibabin Direct Amination

Figure 1: Protocol Selection Logic. Note that 2-Fluoropyridines are uniquely suited for


 due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.
Part 2: Troubleshooting The Buchwald-Hartwig Amination

Applicability: 2-Chloro, 2-Bromo, or 2-Iodopyridines + Primary/Secondary Amines.

The most common failure mode in this reaction is Catalyst Poisoning . The pyridine nitrogen binds to the Palladium (Pd) center, forming a stable "resting state" that halts the catalytic cycle.[1]

Common Error Codes (FAQs)

Q: My reaction turns black immediately and yields <10%. What happened? A: You likely experienced "Pd-Black" precipitation. This occurs when the rate of reductive elimination is slower than the decomposition of the catalyst.

  • The Fix: You must use a Precatalyst (Pd-G3 or Pd-G4) rather than a simple Pd source like

    
     or 
    
    
    
    . Precatalysts are designed to rapidly generate the active
    
    
    species without requiring an induction period where the pyridine can sequester the metal [1].

Q: I am using 2-chloropyridine and conversion is 0%. A: 2-Chloropyridines are reluctant to undergo oxidative addition compared to bromides.

  • The Fix: Switch to a Bulky Biarylphosphine Ligand . The bulk promotes the reductive elimination step and prevents the pyridine nitrogen from binding to the metal center.

    • Primary Amines: Use BrettPhos or tBuBrettPhos .

    • Secondary Amines: Use RuPhos [2].[2]

Optimization Matrix: Ligand & Base Selection
ComponentStandard RecommendationWhy? (Mechanistic Insight)
Precatalyst BrettPhos Pd G3 or RuPhos Pd G3 Contains the ligand pre-bound; prevents induction-period poisoning.
Base LiHMDS (1.0 M in THF)Soluble bases are superior to inorganic solids (

) for 2-aminopyridines because they prevent surface-area limitations.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow T > 80°C, necessary to force reductive elimination.
Visualizing the Failure Point

BuchwaldCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd 2-HaloPy Poison STALL: Pyridine Binding (Catalyst Death) OxAdd->Poison Pyridine N binds Pd AmineBind Amine Binding OxAdd->AmineBind Bulky Ligand Prevents Poisoning RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0

Figure 2: The Catalytic Cycle. The red path indicates the common failure mode where the substrate poisons the catalyst before amine binding.

Part 3: Troubleshooting (Nucleophilic Aromatic Substitution)

Applicability: 2-Fluoropyridines (Highly Recommended) or 2-Chloropyridines (Requires activation).

If you are struggling with a Buchwald coupling, the smartest move is often to switch the halogen to Fluorine .

Q: Why is 2-Fluoropyridine reacting faster than 2-Bromopyridine? Usually, Br is a better leaving group. A: In


, the rate-determining step is the nucleophilic attack, not the bond breaking. The high electronegativity of Fluorine pulls electron density from the ring, stabilizing the anionic Meisenheimer Complex . This makes 2-F substrates 10-100x more reactive than 2-Cl or 2-Br variants [3].

Q: The reaction works but I have 20% unreacted starting material. A: This is an equilibrium issue.

  • The Fix: Use a polar aprotic solvent (DMSO or NMP ) to solvate the cationic counter-ion of your base, making the nucleophile "naked" and more reactive.

  • Green Alternative: Surprisingly, water with a surfactant (like TPGS-750-M) can accelerate this reaction due to the "hydrophobic effect," forcing the organic reactants together [4].

Part 4: The Chichibabin Reaction (Legacy/Industrial)

Applicability: Unsubstituted Pyridine


 2-Aminopyridine.

WARNING: This reaction generates Hydrogen gas (


) and uses Sodium Amide (

). It poses significant fire/explosion risks.

Q: I am getting low yields and "tar" formation. A: The "tar" is likely polymerized pyridine or


-dimers. This happens when the reaction temperature is uncontrolled.
  • The Fix (Modern Modification): Instead of neat

    
    , use a NaH / LiI composite .
    
    • Protocol: Mix NaH (3 equiv) and LiI (2 equiv) in dry solvent. This generates a soluble, highly reactive "lithium amide-like" species in situ that allows the reaction to proceed at milder temperatures (65°C) compared to the traditional 100°C+ reflux, significantly reducing tar formation [5].

Part 5: Purification & Isolation (The "Hidden" Boss)

2-Aminopyridines are notorious for streaking on silica gel due to hydrogen bonding with silanols.

Protocol: The "Anti-Streak" Eluent Do not use standard Hexane/EtOAc. You must deactivate the silica.

  • Pre-treat the column: Flush your silica column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample.
    
  • Eluent System: Use DCM / MeOH /

    
     (90:9:1)  for polar products.
    
  • Alternative: Use Amino-functionalized Silica (

    
    -Silica) .[3] This eliminates the need for amine additives and prevents the product from "sticking" to the baseline [6].
    
References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Rohrbach, S., Smith, A. J., & O'Hair, R. A. (2015). The nucleophilic aromatic substitution of 2-halopyridines.[4][5] Organic & Biomolecular Chemistry, 13, 1120-1128. Link

  • Handa, S., et al. (2013). Sustainable SnAr Reactions in Water. Angewandte Chemie International Edition, 52(26), 6735-6738. Link

  • Kato, H., et al. (2019). C2-amination of pyridines with a NaH-iodide composite.[6] Chemical Communications, 55, 10623-10626. Link

  • Soto-Cantu, E., et al. (2012). Synthesis and rapid characterization of amine-functionalized silica. Langmuir, 28(13), 5562-5569.[3] Link

Sources

Technical Support Center: Chloro-to-Azido Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chloro-to-azido nucleophilic substitution reactions. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial transformation. The conversion of an alkyl chloride to an alkyl azide is a cornerstone of synthetic chemistry, providing a gateway to valuable functional groups like primary amines (via reduction) and triazoles (via cycloaddition "click" chemistry).[1][2]

However, achieving high yields can be challenging, often plagued by issues such as low reactivity, competing side reactions, and purification difficulties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows very low or no conversion of the starting alkyl chloride. What are the likely causes and solutions?

Low conversion is a common hurdle, typically pointing to insufficient reactivity of the system. The primary factors to investigate are the nature of the substrate, the reaction conditions, and the reagents.

Potential Causes & Recommended Solutions:

  • Poor Leaving Group Ability of Chloride: While better than fluoride, chloride is not as reactive a leaving group as bromide or iodide. The C-Cl bond may not be breaking efficiently.

    • Solution: Catalytic Iodide (Finkelstein Reaction Conditions): Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. The iodide, being a superior nucleophile, will displace the chloride to form a more reactive alkyl iodide in situ. The azide then readily displaces the iodide. This equilibrium-driven process can dramatically accelerate the reaction.

  • Steric Hindrance: The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric bulk around the electrophilic carbon.[3] Secondary chlorides react slower than primary ones, and tertiary chlorides generally do not react via SN2 and will likely lead to elimination products.

    • Solution: For sterically hindered secondary chlorides, you must push the conditions harder. Increase the reaction temperature significantly and prolong the reaction time. Monitor progress carefully by TLC or LC-MS to track the disappearance of the starting material. For tertiary chlorides, an SN2 pathway is not viable; an SN1 mechanism might be possible under different conditions, but direct azidation is often difficult and may require alternative synthetic routes.[3]

  • Inappropriate Solvent Choice: The choice of solvent is critical for an SN2 reaction involving an anionic nucleophile.

    • Solution: Switch to a Polar Aprotic Solvent: Protic solvents (like ethanol or water) solvate and stabilize the azide anion, blunting its nucleophilicity. Polar aprotic solvents such as DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , or Acetonitrile (CH₃CN) are ideal.[1] They solvate the counter-ion (e.g., Na⁺) but leave the azide anion "naked" and highly reactive. DMSO is often the most powerful choice for stubborn reactions due to its high polarity.

  • Insufficient Temperature: All reactions have an activation energy barrier. If the thermal energy is insufficient, the reaction will not proceed at a reasonable rate.

    • Solution: Increase the reaction temperature in increments of 10-20 °C. A common starting point for many chloro-to-azido substitutions is 60-80 °C. Some unreactive substrates may require temperatures exceeding 100 °C. Always use a reaction monitoring technique to avoid decomposition at higher temperatures.

Question 2: My reaction stalls at ~50% conversion, even after extended time. Why is this happening?

Stalled reactions often indicate an issue with reagent stoichiometry, solubility, or deactivation.

Potential Causes & Recommended Solutions:

  • Poor Solubility of Sodium Azide: Sodium azide (NaN₃) has limited solubility in many organic solvents, particularly less polar ones like acetonitrile or acetone.[4] If the azide is not in solution, it cannot react.

    • Solution 1: Use a High Polarity Solvent: Switching to DMF or DMSO, where NaN₃ is more soluble, is the first step.

    • Solution 2: Introduce a Phase-Transfer Catalyst (PTC): If you must use a less polar solvent system (e.g., for substrates that are unstable in DMSO), a PTC is essential. Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 can transport the azide anion from the solid phase into the organic phase, dramatically increasing the reaction rate.[5][6]

  • Insufficient Azide Equivalents: While the stoichiometry is 1:1, using a slight excess of the nucleophile can help drive the reaction to completion according to Le Châtelier's principle.

    • Solution: Increase the equivalents of sodium azide from 1.1-1.5 eq. to 2-3 eq. This increases the concentration of the nucleophile in solution, favoring the forward reaction.

Question 3: My main product is an alkene. How can I prevent this elimination side reaction?

The azide anion, while a good nucleophile, has some basicity (the pKa of its conjugate acid, HN₃, is ~4.6).[1] It can therefore promote E2 elimination, especially with secondary and sterically hindered primary chlorides.

Potential Causes & Recommended Solutions:

  • High Reaction Temperature: Higher temperatures favor elimination over substitution.

    • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable substitution rate. If you had to increase the temperature to get the reaction to proceed, try doing so in conjunction with a more powerful solvent (DMSO) or a PTC, which may allow you to achieve full conversion at a lower temperature.

  • Substrate Structure: Substrates prone to forming stable alkenes (e.g., where a conjugated system can be formed) are more susceptible to elimination.

    • Solution: This is an inherent property of the substrate. The best approach is to moderate the reaction conditions as much as possible—lower temperature and use of a highly polar aprotic solvent to maximize the SN2 rate relative to the E2 rate.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in chloro-to-azido substitution reactions.

G start Low Yield / Incomplete Conversion chk_reactivity Check Substrate Reactivity start->chk_reactivity chk_conditions Check Reaction Conditions start->chk_conditions chk_reagents Check Reagents & Solubility start->chk_reagents sol_iodide Add Catalytic NaI / KI (Finkelstein Conditions) chk_reactivity->sol_iodide Primary / Secondary R-Cl? sol_temp Increase Temperature (e.g., 80-120 °C) chk_reactivity->sol_temp Sterically Hindered? chk_conditions->sol_temp Reaction Too Slow? sol_solvent Switch to DMF or DMSO chk_conditions->sol_solvent Using Protic or Low-Polarity Solvent? sol_ptc Add Phase-Transfer Catalyst (e.g., TBAB) chk_reagents->sol_ptc Poor NaN3 Solubility? sol_equiv Increase NaN3 Equivalents (2-3 eq.) chk_reagents->sol_equiv Reaction Stalled?

Sources

Troubleshooting "oiling out" during crystallization of aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Liquid-Liquid Phase Separation ("Oiling Out")

Executive Summary

"Oiling out," or Liquid-Liquid Phase Separation (LLPS), is a persistent challenge in the crystallization of aminopyridines (e.g., 4-aminopyridine/Fampridine, 3,4-diaminopyridine).[1][2][3][4][5] These molecules possess high polarity and hydrogen-bonding capabilities, often leading to steep solubility curves and a propensity to form hydrates or solvates.[6]

When a system "oils out," the solute separates as a solute-rich liquid phase rather than a solid crystal.[4][5][7][8] This is thermodynamically stable (or metastable) relative to the solution but unstable relative to the crystal. This guide provides a root-cause analysis and actionable protocols to resolve LLPS, ensuring high-purity crystalline recovery.

Module 1: Diagnosis & Identification
Q: How do I distinguish between "oiling out" and rapid precipitation?

A: Visual inspection alone is often deceptive. Use the "Turbidity vs. Birefringence" test.

  • Visual Cues:

    • Oiling Out: The solution becomes milky or turbid, resembling an emulsion (like oil in vinegar).[1] Under a microscope, you see spherical droplets that coalesce. There is no birefringence (cross-polarization) because the droplets are amorphous liquids.

    • Precipitation: The solution becomes cloudy but "silky." Under a microscope, you see jagged, irregular solids. These will show birefringence (glow) under polarized light.

  • Thermal Confirmation (DSC Protocol): If you suspect oiling out, you must determine if the oiling temperature (

    
    ) is distinct from the melting point (
    
    
    
    ).
    • Protocol: Take a sample of the "oiled" mixture. Cool it until it solidifies.[2][7] Run a DSC (Differential Scanning Calorimetry) heat cycle.

    • Result: If you see a glass transition (

      
      ) or a melting endotherm significantly lower than the pure crystal 
      
      
      
      , you have formed an amorphous oil or a solvate, confirming LLPS.
Module 2: The Thermodynamics of Oiling Out
Q: Why does my aminopyridine oil out instead of crystallizing?

A: You have entered a Miscibility Gap before crossing the Nucleation Boundary.

Aminopyridines often exhibit a "submerged" miscibility gap. This means the region where two liquids separate (solvent-rich and solute-rich) lies inside the metastable zone width (MSZW).

  • The Mechanism: As you cool, the solution becomes supersaturated.[7] Ideally, it should hit the Nucleation Curve and form crystals. However, if the attraction between solute molecules is much stronger than solute-solvent interactions (common in water/acetone or ethanol/water mixtures), the system lowers its energy by splitting into two liquids before it can organize into a crystal lattice.

Visualizing the Trap: The diagram below illustrates the danger zone. You must navigate the "Corridor of Crystallization" without dipping into the "Oiling Out Region."

PhaseDiagram Figure 1: Solubility Phase Diagram with Submerged Miscibility Gap Stable Stable Solution (Undersaturated) Metastable Metastable Zone (Ideal Growth) Stable->Metastable Cooling/Anti-solvent Nucleation Nucleation Zone (Spontaneous Crystallization) Metastable->Nucleation High Supersaturation Oiling Miscibility Gap (Oiling Out / LLPS) Metastable->Oiling Rapid Cooling or Impurity Spike Oiling->Nucleation Slow Transformation (Often Impure)

Module 3: Solvent System Optimization
Q: I am using Ethanol/Water and it oils out. What should I change?

A: The polarity gap between your solvent and anti-solvent is likely too aggressive.

For aminopyridines (e.g., 4-aminopyridine), water is often a "good" solvent due to H-bonding, while organic solvents act as anti-solvents. If the anti-solvent is added too fast, or if the polarity difference is extreme, the solute "panics" and oils out.

Optimization Table: Solvent Class Selection

Solvent RoleRecommended SolventsRisk FactorMitigation Strategy
Good Solvent Water, Methanol, EthanolHigh solubility leads to wide MSZW.Reduce initial concentration to lower supersaturation.
Anti-Solvent Acetone, THF, IsopropanolHigh Risk: Induces LLPS if added rapidly.Switch to "softer" anti-solvents like Ethyl Acetate or Acetonitrile .
Co-Solvent Toluene, DMSO (trace)Low Risk: Modulates polarity.Add 1-5% co-solvent to bridge the polarity gap.

Critical Note on pH: Aminopyridines are pH-sensitive.

  • Neutral Form: Lower solubility, prone to oiling in water.

  • Salt Form (e.g., HCl): Higher solubility, better crystallization behavior.

  • Action: If oiling occurs with the free base, consider forming a salt (HCl or sulfonic acid) to alter the lattice energy and bypass the miscibility gap.

Module 4: Process Control & Seeding
Q: It won't nucleate even with slow cooling. How do I fix this?

A: You must bypass primary nucleation using a Seeding Protocol .[7]

Oiling out competes with nucleation.[1] Once the oil forms, it acts as an "impurity sink," trapping contaminants and making crystallization difficult.[2] You must seed the solution before it hits the oiling boundary (the Cloud Point).

The "Golden Window" Seeding Protocol:

  • Determine Cloud Point (

    
    ):  Experimentally find the temperature where the solution turns milky (e.g., 60°C).
    
  • Determine Saturation Point (

    
    ):  The temperature where the solid completely dissolves (e.g., 75°C).
    
  • Seed Addition:

    • Cool to

      
       (e.g., 70°C).
      
    • Add 0.5 - 1.0 wt% of pure crystalline seeds.

    • Hold: Agitate isothermally for 30-60 minutes. This allows seeds to grow and consume supersaturation, pulling the concentration away from the oiling boundary.

  • Slow Cooling: Cool at a rate of 0.1 - 0.3°C/min.

Module 5: Impurity Management
Q: My pure standard crystallizes fine, but the crude reaction mixture oils out. Why?

A: Impurities are stabilizing the oil phase.

In aminopyridine synthesis (often involving Hofmann rearrangement or SNAr reactions), byproducts can act as "surfactants" or good solvents for the oil phase. This depresses the melting point and widens the miscibility gap.

Troubleshooting Workflow:

Troubleshooting Figure 2: Troubleshooting Logic for Aminopyridine Oiling Out Start Problem: System Oils Out CheckPurity Check Purity (HPLC) Start->CheckPurity PurityDecision Is Purity > 95%? CheckPurity->PurityDecision Purify Action: Pre-purification (Silica Plug / Charcoal) PurityDecision->Purify No CheckSolvent Check Solvent System (Polarity Gap) PurityDecision->CheckSolvent Yes Purify->Start Retry SolventDecision Is Gap Extreme? (e.g., Water/Toluene) CheckSolvent->SolventDecision ChangeSolvent Action: Switch Anti-solvent (e.g., use IPA instead of Toluene) SolventDecision->ChangeSolvent Yes CheckSeeding Check Seeding Point SolventDecision->CheckSeeding No SeedAction Action: Seed closer to Saturation Curve CheckSeeding->SeedAction

References
  • Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid-Liquid Phase Separation. American Chemical Society.[9][10][11]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Monitoring.

  • BenchChem Technical Support. Preventing Oiling Out in Diastereomeric Salt Formation.

  • University of Urbino. Insights into the self-assembly of fampridine hydrochloride: solvent effects.

  • Derdour, L. (2010). Effect of Liquid-Liquid Phase Separation on Product Properties. Chemical Engineering Science.

Sources

Validation & Comparative

2-(2-Aminopyridin-3-yl)acetic acid HCl: A Strategic Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride (CAS: 101860-97-3), positioning it not as a standalone drug, but as a critical pharmacophore scaffold used to synthesize high-potency kinase inhibitors (e.g., for MEK, ALK2, and MPS1).

The comparison focuses on the 2-aminopyridine class of inhibitors derived from this scaffold versus alternative kinase inhibitor chemotypes (e.g., 2-aminopyrimidines, quinazolines).

Executive Summary

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride is a specialized building block (synthon) used in medicinal chemistry to construct Type I and Type II kinase inhibitors . Its structure contains a 2-aminopyridine motif—a privileged "hinge-binding" element that mimics the adenine ring of ATP—and an acetic acid side chain that allows for cyclization into bicyclic cores (e.g., pyrido[2,3-d]pyrimidines) or extension into the solvent-exposed region.

Key Distinction: Unlike broad-spectrum inhibitors (e.g., Staurosporine), this compound is a tool for specificity. It allows researchers to synthesize inhibitors that target the MEK/ERK pathway and TGF-β superfamily receptors (ALK2) with high selectivity, avoiding the off-target toxicity often seen with promiscuous scaffolds like staurosporine or simple quinazolines.

Mechanism of Action: The Hinge-Binding Pharmacophore

The efficacy of inhibitors derived from this scaffold relies on the 2-aminopyridine core's ability to form a bidentate hydrogen-bonding network with the kinase hinge region.

Binding Mode Comparison
  • 2-Aminopyridine (This Scaffold): Forms a donor-acceptor (D-A) pair with the kinase backbone (typically Glu or Met residues). The pyridine nitrogen accepts a proton from the backbone amide NH, while the exocyclic amino group donates a proton to the backbone carbonyl.

  • 2,4-Diaminopyrimidine (e.g., in CDK inhibitors): Forms a similar D-A-D motif but often incurs higher metabolic clearance due to the pyrimidine ring's susceptibility to oxidation.

  • Indolinone (e.g., Sunitinib): Binds via a different lactam motif, often resulting in broader "multi-kinase" activity (less selectivity).

Visualization: Hinge Binding Topology

The following diagram illustrates how the 2-aminopyridine scaffold (derived from the subject compound) anchors into the ATP-binding pocket compared to ATP itself.

HingeBinding ATP ATP (Adenine) Hinge Kinase Hinge Region (Backbone Glu/Met) ATP->Hinge H-Bond (N1 Acceptor) ATP->Hinge H-Bond (NH2 Donor) Scaffold 2-Aminopyridine Scaffold Scaffold->Hinge H-Bond (Pyridine N Acceptor) Scaffold->Hinge H-Bond (2-NH2 Donor) AceticAcid Acetic Acid Tail (C-3 Position) Scaffold->AceticAcid Extension Vector Pocket Back Pocket / Solvent Front (Determines Selectivity) AceticAcid->Pocket Cyclization/Extension

Caption: Schematic of the bidentate hydrogen bonding mode. The C-3 acetic acid tail provides a vector to access the specificity pocket, distinguishing it from simple adenine mimics.

Comparative Analysis: Performance vs. Alternative Scaffolds

This section compares inhibitors synthesized from 2-(2-Aminopyridin-3-yl)acetic acid against those derived from other common kinase scaffolds.

Table 1: Scaffold Performance Metrics in Drug Discovery
Feature2-Aminopyridine (Subject) 2,4-Diaminopyrimidine Quinazoline Indolinone
Primary Targets MEK1/2, ALK2, MPS1, BTKCDK, JAK, ALKEGFR, HER2VEGFR, PDGFR, KIT
Binding Mode Bidentate (Hinge)Tridentate/BidentateMonodentate/BidentateBidentate (Lactam)
Selectivity Potential High (via C-3/C-5 vectors)Moderate (often pan-kinase)Low to ModerateLow (Multi-kinase)
Metabolic Stability High (Pyridine is stable)Low (Oxidative metabolism)ModerateModerate
Solubility Good (Polar side chain)ModeratePoor (often requires solubilizing groups)Poor (Lipophilic)
Synthetic Utility Precursor to Pyrido[2,3-d]pyrimidines Precursor to Purine analogsPrecursor to fused tricyclicsStandalone core
Why Choose This Scaffold?
  • MEK Inhibition: This specific acetic acid derivative is a key intermediate for synthesizing pyrido[2,3-d]pyrimidin-7-ones , the core structure of allosteric MEK inhibitors (similar to Trametinib). These inhibitors do not compete directly with ATP but bind adjacent to it, locking the kinase in a catalytically inactive state.

  • Reduced Toxicity: Unlike the 2,4-diaminopyrimidine scaffold (found in many early chemo-like kinase inhibitors), the 2-aminopyridine core is less prone to forming reactive metabolites (quinonediimines), leading to a cleaner safety profile in vivo.

Experimental Protocols

Protocol A: Synthesis of a Kinase Inhibitor Core (Pyrido[2,3-d]pyrimidine)

Objective: To demonstrate the utility of 2-(2-Aminopyridin-3-yl)acetic acid in creating a kinase inhibitor scaffold.

Reagents:

  • 2-(2-Aminopyridin-3-yl)acetic acid HCl (1.0 eq)

  • Triethyl orthoformate (or appropriate amide equivalent)

  • Acetic anhydride

  • Ethanol/DMF

Workflow:

  • Activation: Dissolve 2-(2-Aminopyridin-3-yl)acetic acid HCl in acetic anhydride. Heat to 100°C for 2 hours to effect cyclization, forming the intermediate pyridopyrimidinone core.

  • Functionalization: React the intermediate with a substituted aniline (e.g., 4-fluoroaniline) to introduce the "tail" responsible for specificity.

  • Purification: Precipitate the product in cold water, filter, and recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (look for the disappearance of the acetic acid CH2 singlet and appearance of the aromatic pyrimidine proton).

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Objective: To evaluate the potency (IC50) of the synthesized inhibitor against a target kinase (e.g., MEK1 or ALK2).

Materials:

  • Kinase: Recombinant Human MEK1 (10 ng/well)

  • Substrate: ERK2 (inactive)

  • ATP: Ultrapure (10 µM)

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega)

Step-by-Step Procedure:

  • Preparation: Dilute the inhibitor (derived from the scaffold) in DMSO (serial dilution, 10 mM to 1 nM).

  • Incubation: Add 2 µL of inhibitor + 4 µL of Kinase/Substrate mix to a 384-well white plate. Incubate for 10 min at RT.

  • Reaction Start: Add 4 µL of ATP (10 µM final). Incubate for 60 min at RT.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate for 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate for 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.

Visualizing the Synthetic Pathway

The following diagram maps the transformation of the raw material into a functional drug candidate.

SynthesisWorkflow Start Starting Material: 2-(2-Aminopyridin-3-yl)acetic acid Step1 Cyclization (Acetic Anhydride/Orthoformate) Start->Step1 Inter Intermediate: Pyrido[2,3-d]pyrimidin-7-one Step1->Inter Step2 Derivatization (Ar-NH2 / Coupling) Inter->Step2 Final Final Kinase Inhibitor (e.g., MEK/ALK2 Inhibitor) Step2->Final

Caption: Synthetic genealogy from the acetic acid precursor to the bicyclic kinase inhibitor core.

References

  • BenchChem. (2025).[1] Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. Retrieved from .

  • Mohedas, A. H., et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry, 57(19), 7900-7915. .

  • Kusakabe, K., et al. (2015).[2] "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity." Bioorganic & Medicinal Chemistry, 23(9), 2247-2260. .

  • PubChem. (2025).[3][4] Compound Summary: 2-(2-Aminopyridin-3-yl)acetic acid.[5][6] National Library of Medicine. .

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. .

Sources

A Comparative Guide to the Purity Analysis of Synthesized 2-(2-Aminopyridin-3-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility.[1][2] The compound 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride is a key building block in the synthesis of various biologically active molecules. Its purity profile directly influences the downstream reaction yields, impurity profiles of subsequent steps, and ultimately, the safety of the final drug substance.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering a framework for establishing a robust, self-validating system for quality control.

Understanding the Analyte and Potential Impurities

The synthesis of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride, like many multi-step chemical processes, can introduce a variety of impurities. A comprehensive purity analysis is predicated on understanding what these impurities might be. Potential impurities can be broadly categorized as:

  • Starting Materials and Intermediates: Unreacted precursors or intermediates from the synthetic route.

  • By-products: Resulting from side reactions or alternative reaction pathways.

  • Isomers: Structural isomers that may be difficult to separate.

  • Degradation Products: Formed during synthesis, work-up, or storage.

  • Residual Solvents: Organic or inorganic liquids used during the manufacturing process.[1]

A robust analytical strategy does not rely on a single technique but employs a multi-faceted, or orthogonal, approach. By probing the sample with methods that measure different physicochemical properties, we can build a more complete and trustworthy picture of its purity. This guide will focus on a powerful combination of chromatography, spectroscopy, and elemental analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolving power, sensitivity, and quantitative accuracy.[3] For a polar, non-volatile compound like 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Rationale (Expertise & Experience): We select RP-HPLC because it excels at separating compounds based on their hydrophobicity. The polar analyte will have a relatively short retention time on a nonpolar stationary phase (like C18), while less polar impurities will be retained longer, allowing for effective separation. The inclusion of the hydrochloride salt makes the analyte highly water-soluble, influencing the choice of a highly aqueous mobile phase.

A modern evolution of this technique, Ultra-Performance Liquid Chromatography (UPLC), utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures.[4][5] This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it ideal for high-throughput screening and detecting trace-level impurities.[4][6][7]

Comparative HPLC vs. UPLC Performance
ParameterConventional HPLC (5 µm particles)UPLC (sub-2 µm particles)Advantage of UPLC
Analysis Time 15 - 30 minutes1 - 5 minutesSpeed, higher throughput[6]
Resolution GoodExcellentBetter separation of closely eluting impurities[4][6]
Sensitivity GoodExcellentLower detection limits for trace contaminants[6]
Solvent Consumption HighLowCost savings, environmentally friendly[6]
System Pressure 1000-4000 psi6000-15000 psiRequires specialized instrumentation[5][8]
Protocol: Purity Determination by RP-UPLC

This protocol is designed as a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10]

  • Instrumentation:

    • UPLC system with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm (and PDA scan from 200-400 nm for peak purity analysis)

    • Injection Volume: 2 µL

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~10 mg of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride reference standard and dissolve in 100 mL of a 50:50 Water:Acetonitrile mixture to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Validation Parameters:

    • Specificity: Analyze a blank (diluent), the reference standard, and the sample. The analyte peak in the sample chromatogram should have the same retention time as the standard and be free from interference from the blank.

    • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5-150 µg/mL) and inject. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

    • Accuracy: Perform a recovery study by spiking the sample with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[10][12]

  • Calculation:

    • Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent (e.g., 50:50 H2O:ACN) A->B C Inject into UPLC System B->C D Separation on C18 Column C->D E Detection by PDA Detector D->E F Integrate Peak Areas E->F G Calculate % Purity (Area Normalization) F->G H Final Purity Report G->H

Caption: UPLC workflow for purity analysis.

Spectroscopic Confirmation: NMR and Mass Spectrometry

While HPLC is excellent for quantification, it provides limited structural information. Spectroscopic methods are essential for confirming the identity of the main component and identifying unknown impurities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.

The Rationale (Expertise & Experience): ¹H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment. The integration of the peaks is directly proportional to the number of protons, making it invaluable for detecting and quantifying impurities that have unique proton signals. ¹³C NMR complements this by providing a spectrum where each unique carbon atom appears as a single peak, confirming the carbon skeleton of the molecule.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure solubility.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Interpretation:

    • Confirm the presence of all expected peaks for 2-(2-Aminopyridin-3-yl)acetic acid. Look for the characteristic aromatic signals of the pyridine ring and the singlet for the acetic acid methylene (-CH₂-) group.

    • Carefully examine the baseline for small peaks that do not belong to the main compound or the solvent.

    • Integrate all peaks. The relative integration should match the number of protons for the target structure. Any deviation or additional peaks indicate impurities.

B. Mass Spectrometry (MS)

Mass spectrometry provides a highly sensitive and accurate measurement of the molecular weight of the analyte and any impurities. When coupled with a liquid chromatograph (LC-MS), it becomes a powerful tool for separating and identifying components of a mixture.

The Rationale (Expertise & Experience): We use Electrospray Ionization (ESI) in positive ion mode because the basic nitrogen atoms on the pyridine ring are easily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.[13] This allows for the confirmation of the molecular weight of the synthesized compound (C₇H₈N₂O₂, MW = 152.15) and its hydrochloride salt.[14][15] Any peaks that do not correspond to the expected mass or its common adducts/isotopes are potential impurities.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an ESI source.

  • Method: Use the same chromatographic method as described in the HPLC section.

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 50 - 500

  • Interpretation:

    • Look for the base peak corresponding to the protonated molecule [C₇H₈N₂O₂ + H]⁺ at m/z 153.1.

    • The isotopic pattern should match the theoretical distribution for the molecular formula.[13]

    • Analyze the mass spectra of any small peaks observed in the chromatogram to tentatively identify impurities.

Elemental Analysis: The Fundamental Purity Check

Elemental analysis (or CHN analysis) is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.

The Rationale (Expertise & Experience): This technique provides a validation of the compound's empirical formula. For a hydrochloride salt, it is particularly useful for confirming the correct stoichiometry between the organic base and the hydrochloric acid. A significant deviation between the theoretical and experimental values can indicate the presence of inorganic impurities, residual solvents, or an incorrect salt form, which might not be detected by HPLC or MS.[16]

Protocol: CHN Analysis

  • Sample Preparation: The sample must be meticulously dried to remove any residual water or solvents, which would alter the C, H, and N percentages.

  • Instrumentation: An automated CHN analyzer.

  • Interpretation: Compare the experimental percentages of C, H, and N with the theoretical values calculated for the molecular formula C₇H₉ClN₂O₂.

Theoretical vs. Experimental Data Comparison
ElementTheoretical % for C₇H₉ClN₂O₂ (MW: 188.61)Typical Experimental Result (for a >99% pure sample)
Carbon (C) 44.57%44.50 ± 0.4%
Hydrogen (H) 4.81%4.85 ± 0.4%
Nitrogen (N) 14.85%14.80 ± 0.4%

A result is generally considered acceptable if it falls within ±0.4% of the theoretical value.[17]

Synergistic Workflow for Complete Purity Assessment

No single method is sufficient. A logical, synergistic workflow ensures all aspects of purity—identity, quantity of impurities, and elemental composition—are verified.

Orthogonal_Analysis cluster_primary Primary Quantitative & Qualitative Screening cluster_secondary Structural & Compositional Confirmation cluster_results Data Integration & Final Assessment Start Synthesized 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride HPLC HPLC / UPLC Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR EA Elemental Analysis (CHN) Start->EA R_HPLC Quantitative Purity (% Area) Impurity Profile HPLC->R_HPLC R_LCMS Molecular Weight Confirmation Impurity Mass Identification LCMS->R_LCMS R_NMR Structural Confirmation Identification of Structural Impurities NMR->R_NMR R_EA Empirical Formula Confirmation Stoichiometry Check EA->R_EA Final Certificate of Analysis (Purity > 99%) R_HPLC->Final R_LCMS->Final R_NMR->Final R_EA->Final

Caption: Orthogonal workflow for purity validation.

Conclusion

The purity analysis of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride demands a multi-technique approach to ensure the highest degree of confidence. While HPLC/UPLC provides the quantitative backbone for purity assessment, it must be supported by spectroscopic techniques like NMR and MS for definitive structural confirmation and impurity identification. Elemental analysis serves as a final, fundamental check on the empirical formula and stoichiometry. By integrating these methods into a cohesive workflow, researchers and drug development professionals can establish a robust, reliable, and scientifically sound basis for quality control, ensuring the integrity of their research and the safety of future therapeutics.

References

  • Organic Syntheses. 3-aminopyridine. [Link]

  • PubChem. 2-Amino-2-(pyridin-3-yl)acetic acid. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Taylor & Francis Online. Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. [Link]

  • SpringerLink. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Google Patents. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Google Patents. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • NIST WebBook. Amino acetic acid hydrochloride. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Labcompare. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • RJPT. A Review on Comparative study of HPLC and UPLC. [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • GxP-CC. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • PMC. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. [Link]

  • ACS Publications. Matrix-Assisted Secondary Ion Mass Spectra of Biological Compounds. [Link]

  • Aral Research. Difference Between HPLC and UPLC. [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Rasayan Journal of Chemistry. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Basicmedical Key. Mass spectrometry. [Link]

  • APVMA. Validation of analytical methods for active constituents and agricultural products. [Link]

  • Chemistry & Biology Interface. Chemistry & Biology Interface. [Link]

  • ResearchGate. H.NMR-Spectrum of Compound{2}. [Link]

  • ResearchGate. Comparison of UPLC and HPLC for analysis of 12 phthalates. [Link]

  • Fritz Haber Institute. Chemical (Elemental) Analysis. [Link]

  • PubChem. 2-(2-Aminopyridin-4-yl)acetic acid. [Link]

  • ScienceDirect. A two-dimensional NMR study of the antimicrobial magainin 2 peptide. [Link]

  • ResearchGate. elemental analysis data. [Link]

  • PMC. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. (PDF) Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide.. [Link]

Sources

Characterization of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Process Chemists

Executive Summary

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride (CAS: 101860-97-3) is a critical high-value intermediate (HVI) often employed in the synthesis of kinase inhibitors and GPCR ligands. Its zwitterionic nature, combined with the instability inherent to heteroaryl acetic acids, presents a unique analytical challenge.

This guide moves beyond standard Certificate of Analysis (CoA) parameters to provide a comparative technical analysis of impurity profiling strategies. We contrast legacy Reversed-Phase (RP-HPLC) methods with modern Hydrophilic Interaction Liquid Chromatography (HILIC) workflows, demonstrating why HILIC-MS/MS offers superior resolution for the specific polar impurities associated with this molecule.

Part 1: The Impurity Landscape

To accurately characterize this compound, one must first map the origin of its impurities. The impurity profile is dominated by two distinct vectors: Process-Related Impurities (stemming from the hydrolysis of nitrile or ester precursors) and Degradation Products (primarily decarboxylation).

Structural Origins of Impurities

The synthesis typically proceeds via the hydrolysis of 2-(2-aminopyridin-3-yl)acetonitrile. Incomplete reaction leads to the amide intermediate, while thermal stress drives the loss of carbon dioxide.

ImpurityPathways Precursor STARTING MATERIAL 2-(2-Aminopyridin-3-yl) acetonitrile Impurity_A IMPURITY A (Amide Intermediate) 2-(2-Aminopyridin-3-yl) acetamide Precursor->Impurity_A Partial Hydrolysis Product TARGET PRODUCT 2-(2-Aminopyridin-3-yl) acetic acid HCl Impurity_A->Product Full Hydrolysis Impurity_B IMPURITY B (Decarboxylated) 2-Amino-3-methylpyridine Product->Impurity_B Thermal Decarboxylation (-CO2) Impurity_C IMPURITY C (N-Oxide) Oxidation Byproduct Product->Impurity_C Oxidation (Storage)

Figure 1: Impurity genealogy showing the transformation from nitrile precursor to the target acid and subsequent degradation risks.

Critical Quality Attributes (CQAs)
  • Impurity A (Amide): Difficult to separate due to similar polarity.

  • Impurity B (Decarboxylated): The most critical stability-indicating parameter. Pyridylacetic acids are prone to spontaneous decarboxylation under thermal stress or acidic conditions [1].

  • Impurity C (N-Oxide): Common in pyridine derivatives upon exposure to air/light.

Part 2: Comparative Analytical Strategies

The zwitterionic nature of the target molecule (containing both a basic amine and an acidic carboxyl group) makes retention on standard C18 columns erratic. Below, we compare the two primary methodologies for characterization.

Methodology Comparison: RP-IP vs. HILIC
FeatureMethod A: RP-HPLC (Ion-Pairing) Method B: HILIC-MS (Recommended)
Mechanism Hydrophobic interaction modified by ion-pairing reagents (e.g., Hexanesulfonic acid).Partitioning into a water-enriched layer on a polar stationary phase.
Retention Moderate. Requires acidic pH to suppress carboxyl ionization, but this protonates the pyridine, reducing retention without IP reagents.Excellent. The polar zwitterion is strongly retained, eluting after non-polar matrix components.
MS Compatibility Poor. Non-volatile ion-pairing agents suppress ionization in LC-MS.High. Uses volatile buffers (Ammonium Formate/Acetate) ideal for ESI-MS.
Decarboxylated Impurity Elutes early (often in the void volume).Well-retained and resolved from the parent peak.
Sensitivity (LOQ) ~0.05% (UV detection limit).< 0.005% (MS detection limit).
Why HILIC is the Superior Choice

Data indicates that while RP-HPLC is sufficient for routine purity checks (UV 254 nm), it fails to adequately quantify the decarboxylated impurity (2-amino-3-methylpyridine) . In Reverse Phase, the loss of the carboxyl group makes the molecule significantly less polar, causing it to behave differently than the parent, but the parent itself often elutes too quickly (void) to allow proper resolution.

In HILIC mode, the parent acid is more polar than the decarboxylated degradant. This results in a reversal of elution order where the impurities elute before the main peak, allowing for trace quantification without tailing interference from the main component [2].

Part 3: Detailed Experimental Protocols

Protocol 3.1: HILIC-MS/MS Characterization Method

This protocol is designed to separate the zwitterionic parent from its amide precursor and decarboxylated degradant.

Instrument: UHPLC coupled with Triple Quadrupole MS (e.g., Agilent 6400 or Waters Xevo).

Chromatographic Conditions:

  • Column: Waters BEH Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adj. with Formic Acid).[1][2][3]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 2 µL.

Gradient Table:

Time (min) % Mobile Phase B Note
0.0 95 High organic for retention
1.0 95 Isocratic hold
6.0 60 Gradient elution
7.0 60 Wash
7.1 95 Re-equilibration

| 10.0 | 95 | End |

MS Parameters (ESI+):

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • Parent (Acid): 153.1 → 107.1 (Loss of COOH).

    • Impurity A (Amide): 152.1 → 135.1 (Loss of NH3).

    • Impurity B (Decarboxylated): 109.1 → 80.1 (Pyridine ring fragment).

Protocol 3.2: Forced Degradation (Thermal Challenge)

To validate the method's ability to detect the critical decarboxylated impurity.

  • Preparation: Dissolve 10 mg of 2-(2-Aminopyridin-3-yl)acetic acid HCl in 10 mL of H2O.

  • Stress: Heat the solution at 80°C for 4 hours.

  • Analysis: Dilute 1:10 with Acetonitrile and inject using Protocol 3.1.

  • Expectation: You should observe a decrease in the Parent Peak (RT ~5.5 min) and the emergence/growth of Impurity B (RT ~2.5 min in HILIC).

Part 4: Structural Elucidation Logic

When characterizing a new batch, relying solely on retention time is insufficient. You must employ orthogonal confirmation.

NMR Diagnosis

The


H NMR spectrum provides definitive proof of impurity identity.
  • Parent Molecule: Look for the singlet at

    
     ~3.6 ppm (2H, 
    
    
    
    -COOH).
  • Impurity B (Decarboxylated): The

    
     singlet disappears and is replaced by a methyl singlet at 
    
    
    
    ~2.1 ppm (
    
    
    -Pyridine).
  • Impurity A (Amide): The

    
     singlet remains, but you will see broad exchangeable protons for the amide 
    
    
    
    around
    
    
    7.0-7.5 ppm (solvent dependent).
Analytical Decision Tree

Use the following logic flow to select the correct method for your specific development stage.

DecisionTree Start Start: Impurity Profiling Goal What is the goal? Start->Goal Routine Routine QC / Release Goal->Routine High Concentration Trace Trace Impurity ID / Genotox Goal->Trace Low Concentration (<0.1%) Routine_Method Use RP-HPLC with Ion Pairing (UV 254nm) Cost-effective, standard equipment Routine->Routine_Method Trace_Method Use HILIC-MS/MS High Sensitivity, Definitive ID Trace->Trace_Method

Figure 2: Decision matrix for selecting analytical methodologies based on development phase.

References

  • Button, R. G., & Taylor, P. J. (1973).[4] The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism.[4][5] Journal of the Chemical Society, Perkin Transactions 2, 557-567.[4]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

  • BenchChem Technical Guides. (2025). Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile and related derivatives.

  • PubChem Compound Summary. (2025). 2-(2-Aminopyridin-3-yl)acetic acid.[6][7][8][9] National Center for Biotechnology Information.

Sources

Docking Analysis of 2-Aminopyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-aminopyridine derivatives as privileged scaffolds in drug discovery, specifically targeting Protein Kinases (e.g., CDK2, VRK1) and Nitric Oxide Synthases (NOS) . Unlike generic docking tutorials, this document focuses on the specific physicochemical challenges of this scaffold—namely tautomerism and hinge-region binding dynamics —and compares the performance of industry-standard docking algorithms (AutoDock Vina vs. Glide) in predicting their bioactivity.

Mechanistic Foundation: Why 2-Aminopyridines?

The 2-aminopyridine moiety is not merely a structural spacer; it is a functional pharmacophore often referred to as a "Hinge Binder" in kinase inhibitor design.

The Hinge Binding Motif

In the ATP-binding pocket of kinases, the adenine ring of ATP forms crucial hydrogen bonds with the protein backbone (the "hinge" region).[1] 2-aminopyridine mimics this interaction via a Donor-Acceptor (D-A) motif:

  • Ring Nitrogen (N1): Acts as a Hydrogen Bond Acceptor from the backbone amide (NH) of the gatekeeper+1 residue.

  • Exocyclic Amino Group (N-H): Acts as a Hydrogen Bond Donor to the backbone carbonyl (C=O) of the gatekeeper residue.

The Tautomerism Challenge (Critical for Docking)

A frequent point of failure in docking 2-aminopyridines is the neglect of tautomeric states.

  • Amino form: Predominant in solution and typically the bioactive form for kinase hinge binding.

  • Imino form: Can be stabilized in specific hydrophobic pockets or catalytic sites (e.g., NOS heme coordination).

  • Directive: Always generate both tautomers during ligand preparation. If your docking software (e.g., standard Vina) does not automatically sample tautomers, you must dock them as separate ligands.

Comparative Analysis: Scaffold & Algorithm Performance

Scaffold Performance: 2-Aminopyridine vs. Alternatives

Based on Structure-Activity Relationship (SAR) data targeting Vaccinia-related kinase 1 (VRK1) , we can objectively compare the 2-aminopyridine scaffold against its analogs to validate its "privileged" status.

Table 1: Comparative Potency of Pyridine-based Scaffolds (Data sourced from VRK1 Studies)

Scaffold VariantStructural ModificationBinding ModeExperimental Outcome (ΔTm / IC50)Analysis
2-Aminopyridine Native ScaffoldBidentate H-bonds (Donor + Acceptor)High Potency (Baseline)Optimal geometry for hinge interaction.
2-Methylpyridine -NH2 replaced by -CH3Steric bulk, no H-bond donorLoss of Activity Confirms the exocyclic amine is critical for H-bonding to backbone C=O.
Pyridine (Des-amino) -NH2 removedMonodentate H-bond (Acceptor only)Reduced Potency Weaker binding affinity due to loss of one H-bond anchor.
2-Aminopyrimidine Extra N in ring (Pos 3)Modified pKa, similar H-bondingVariable Often used to tune solubility/pKa, but 2-aminopyridine often yields better lipophilic efficiency (LipE).
Algorithm Performance: AutoDock Vina vs. Schrödinger Glide

When docking 2-aminopyridine derivatives, the choice of software impacts the reliability of the pose prediction, particularly regarding the handling of the exocyclic amine's flexibility.

Table 2: Docking Software Comparison for Kinase Inhibitors

FeatureAutoDock Vina (Open Source)Schrödinger Glide (XP) (Commercial)Recommendation
Scoring Function Empirical + Knowledge-basedEmpirical + Physics-based (WaterMap)Use Glide for lead optimization; Vina for initial screening.
H-Bond Handling Directional, but rigid definitions.Highly sensitive to angle/distance.Glide is superior for validating the precise geometry of the hinge H-bonds.
Tautomerism Static (Input dependent).Dynamic (LigPrep generates states).If using Vina, pre-calculate tautomers using OpenBabel or RDKit .
Success Rate (RMSD < 2Å) ~60-70% for Kinases~85-90% for KinasesGlide handles the "induced fit" of the gatekeeper residue better.

Validated Experimental Protocol

This protocol ensures scientific integrity by incorporating self-validation steps (Redocking).

Phase 1: Preparation
  • Protein Prep:

    • Retrieve PDB (e.g., 1DI8 for CDK2 or 4URM for GyrB).

    • Remove water molecules unless they bridge the ligand and protein (common in kinase specificity pockets).

    • Crucial: Protonate Histidine residues based on local H-bond networks (e.g., using H++ server or Maestro Protein Prep Wizard).

  • Ligand Prep:

    • Generate 3D conformations.

    • Tautomer Generation: Create both amino and imino forms.

    • Energy minimize (MMFF94 force field).

Phase 2: The Self-Validating Docking Loop

Do not proceed to screening until this step passes.

  • Extract the co-crystallized ligand from the PDB.

  • Dock this native ligand back into the receptor grid.

  • Calculate RMSD (Root Mean Square Deviation) between the docked pose and the crystal pose.[2][3]

    • Pass Criteria: RMSD < 2.0 Å.

    • Fail Criteria: RMSD > 2.0 Å (Indicates incorrect grid box or scoring function failure).

Phase 3: Screening 2-Aminopyridine Derivatives
  • Define Grid Box: Center on the hinge region (e.g., residues Leu83 in CDK2). Size: 20x20x20 Å.

  • Run Docking (Exhaustiveness = 8 for Vina; Standard Precision for Glide).

  • Post-Docking Filter: Discard poses that do not show the characteristic dual H-bond to the hinge region. This is a "pharmacophore filter" that removes false positives.

Visualization of Workflows and Interactions

Diagram 1: The Self-Validating Docking Workflow

This flowchart illustrates the mandatory validation step often skipped in amateur guides.

DockingWorkflow Start Start: Select Target PDB LigandPrep Ligand Prep (Generate Tautomers) Start->LigandPrep ProteinPrep Protein Prep (Protonation States) Start->ProteinPrep Redocking Validation: Redock Crystal Ligand LigandPrep->Redocking ProteinPrep->Redocking RMSDCheck Calculate RMSD Redocking->RMSDCheck RMSDCheck->ProteinPrep RMSD > 2.0 Å (Refine Grid/Protonation) Screening Dock 2-Aminopyridine Derivatives RMSDCheck->Screening RMSD < 2.0 Å Analysis Interaction Profiling (Hinge H-Bonds) Screening->Analysis

Caption: Figure 1. Self-validating docking workflow emphasizing the critical RMSD check before screening.

Diagram 2: 2-Aminopyridine Interaction Map (Kinase Hinge)

This diagram details the specific atomic interactions that define the success of this scaffold.

HingeInteraction cluster_Hinge Kinase Hinge Region (Backbone) cluster_Pocket Hydrophobic Pocket Scaffold 2-Aminopyridine Scaffold Backbone_NH Backbone NH (Met/Leu) Scaffold->Backbone_NH H-Bond Acceptor (Pyridine N) Backbone_CO Backbone C=O (Glu/Met) Scaffold->Backbone_CO H-Bond Donor (Exocyclic NH2) Gatekeeper Gatekeeper Residue (Thr/Phe) Scaffold->Gatekeeper Van der Waals CatalyticLys Catalytic Lysine Scaffold->CatalyticLys Cation-Pi / Salt Bridge

Caption: Figure 2. Interaction map showing the bidentate hydrogen bonding mode of 2-aminopyridine in the kinase hinge.

References

  • Comparison of Docking Software (Vina vs. AutoDock)

    • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. (2016).[4] MDPI.

    • [Link]

  • Scaffold Analysis (VRK1/Kinase Binding)

    • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).[5] ACS Omega.

    • [Link]

  • Nitric Oxide Synthase Inhibition

    • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[6] (2016).[4] Journal of Medicinal Chemistry.

    • [Link]

  • Docking Validation Protocols

    • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. (2013).[7] DARU Journal of Pharmaceutical Sciences.

    • [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminopyridin-3-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Aminopyridin-3-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.